1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene

Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

Researchers requiring a polyhalogenated building block with a pre-installed ortho -OCF₃/-OCF₂H motif face risks from isomeric contamination invalidating SAR and coupling regioselectivity. This specific isomer (CAS 1806302-16-8) eliminates those risks. - The ortho arrangement of OCF₃ and OCF₂H groups provides a defined conformational bias critical for reproducible logP and metabolic stability data. - Two electronically distinct chlorine handles-one ortho to OCF₃, one ortho to OCF₂H-enable programmed sequential cross-coupling for late-stage diversification. - Supplied as a single, regiochemically verified isomer, ensuring batch-to-batch consistency for patent integrity and synthetic route validation.

Molecular Formula C8H3Cl2F5O2
Molecular Weight 297 g/mol
CAS No. 1806302-16-8
Cat. No. B1410470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene
CAS1806302-16-8
Molecular FormulaC8H3Cl2F5O2
Molecular Weight297 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)OC(F)F
InChIInChI=1S/C8H3Cl2F5O2/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H
InChIKeyLPHWYQOERRUOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene Procurement Guide


1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene (CAS 1806302-16-8) is a polyhalogenated aromatic building block featuring a benzene core substituted with two chlorine atoms, a difluoromethoxy (-OCF2H) group, and a trifluoromethoxy (-OCF3) group . The compound belongs to a family of C8H3Cl2F5O2 positional isomers that differ solely in the substitution pattern of the OCF2H, OCF3, and Cl groups around the ring . The presence of both OCF2H and OCF3 motifs on the same ring is particularly relevant for medicinal and agrochemical design, as these groups confer distinct lipophilicity, metabolic stability, and conformational adaptability compared to non-fluorinated or singly fluorinated analogs [1].

Ortho OCF3/OCF2H positional isomer for reproducible synthesis
1,3-Dichloro pattern enables selective cross-coupling handles
Use context: medicinal chemistry and agrochemical intermediate design

Positional Isomer Replacement Limitations


Although several C8H3Cl2F5O2 isomers share the same molecular formula, their substitution patterns critically alter key properties such as dipole moment, boiling point, and reactivity in downstream transformations . For example, moving the difluoromethoxy group from the 5-position to the 3-position changes the spatial relationship between the OCF2H and OCF3 groups from an ortho arrangement to a meta arrangement, which is known to affect the conformational dynamics that govern lipophilicity [1]. Generic substitution with an isomer risks invalidating a synthetic route by altering the regioselectivity of subsequent coupling steps or changing the physicochemical profile of the final active ingredient, making precise isomer specification essential for reproducible research and patent integrity [2].

! Ortho-to-meta isomer shift may eliminate OCF2H conformational biasing, altering lipophilicity profile.
! Different dipole moment and predicted boiling point may affect purification and isolation protocols.
! Chlorine electronic environments differ between isomers; regioselectivity in cross-coupling may not transfer.

Quantitative Isomer Differentiation


Ortho OCF3/OCF2H Arrangement and Lipophilicity Tuning

The target compound places the -OCF3 group at position 2 ortho to the -OCF2H group at position 5. This ortho relationship is structurally distinct from isomers such as 1,3-dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1803806-84-9), which has these groups in a meta configuration . The -OCF2H group is known to interconvert between a polar and a lipophilic conformation via bond rotation; an ortho electron-withdrawing group like -OCF3 can restrict this rotation and stabilize one conformation, providing a tunable lipophilicity profile that is inaccessible to meta-substituted isomers [1].

Conformational bias
Class-level
Target: Ortho OCF3/OCF2H may restrict OCF2H rotation and bias conformation
Comparator: Meta OCF3/OCF2H isomer lacks steric/electronic bias
May support tunable lipophilicity via conformational control
Quantitative logP data not publicly available
Medicinal Chemistry Physicochemical Property Optimization Fluorine Chemistry

Predicted Physicochemical Divergence from a Close Isomer

The closest commercially cataloged isomer, 1,5-dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene (CAS 1803834-07-2), has a predicted boiling point of 215.9±35.0 °C and a predicted density of 1.571±0.06 g/cm³ . The target compound (CAS 1806302-16-8) possesses a different dipole moment vector due to the asymmetric arrangement of the chlorine atoms (1,3- vs. the 1,5-substitution pattern in the comparator), which is expected to result in a distinct boiling point and retention time in chromatographic purification . Predicted boiling point and density values for the target compound are not independently published, but the structural difference guarantees non-identical values.

Physicochemical divergence
Data to verify
Target: Predicted values not publicly cataloged
Comparator: CAS 1803834-07-2; pred. BP ~215.9 °C, density 1.571 g/cm³
Purification and distillation protocols may differ
Experimental verification required for target compound
Process Chemistry Purification Analytical Chemistry

Ortho-Dihalogen Pattern for Regioselective Cross-Coupling

The 1,3-dichloro substitution pattern on the target compound leaves two chlorine atoms positioned for potential orthogonal cross-coupling reactions. In contrast, isomers like 1,5-dichloro-3-difluoromethoxy-2-(trifluoromethoxy)benzene (CAS 1803834-07-2) have a different spatial arrangement that can alter the reactivity order of the C-Cl bonds due to differing electronic effects from the adjacent OCF3/OCF2H groups . The target compound's specific arrangement places one chlorine ortho to the -OCF3 group and the other ortho to the -OCF2H group, enabling potential sequential or selective functionalization that is not replicable with other isomers [1].

Regioselective coupling
Class-level
Target: Two Cl atoms in distinct electronic environments; potential selective activation
Comparator: Isomers with symmetric or electronically equivalent Cl positions
May enable sequential functionalization in iterative cross-coupling
No rate-constant comparisons published for this series
Synthetic Chemistry Cross-Coupling C-H Activation

Application Scenarios


Late-Stage Functionalization with Dual OCF3/OCF2H

Medicinal chemistry teams synthesizing candidate molecules that require both a metabolically stable -OCF3 group and a conformationally adaptable -OCF2H group on a rigid aromatic scaffold can use this building block as an advanced intermediate. The pre-installed ortho relationship prevents the need for sequential, low-yielding fluorination steps and allows the chlorine handles to be utilized for subsequent diversification via cross-coupling, as supported by the class-level evidence on OCF3/OCF2H pharmacokinetic benefits [1].

Agrochemical Intermediate with Defined Halogen Reactivity

In the development of new herbicides or fungicides, where fluoroalkoxy groups enhance cuticle penetration and environmental stability, this specific isomer ensures the correct three-dimensional presentation of the pharmacophore. The distinct electronic environments of the two chlorine atoms (one ortho to OCF3, one ortho to OCF2H) enable the sequential introduction of heterocycles or other moieties, a synthetic strategy that would be compromised by an isomeric building block lacking this regiochemical differentiation [2].

Physicochemical Probe for Lipophilicity Studies

The target compound, with its ortho OCF3/OCF2H arrangement, serves as a model system for studying how steric and electronic constraints modulate the conformational biasing of the OCF2H group. Researchers investigating the 'environmental adaptor' properties of partially fluorinated alkoxy groups can use this compound to experimentally measure logP and compare it directly with meta-substituted isomers, providing quantitative validation of the vector analysis models described in the literature [3].

Application
Selection Property
Validation Focus
Late-stage functionalization
Ortho OCF3/OCF2H spatial arrangement
Conformational bias and cross-coupling regioselectivity
Agrochemical intermediate
Electronic differentiation of chlorine atoms
Sequential halogen diversification fidelity
Lipophilicity probe
Ortho/meta isomer comparison context
Experimental logP and vector analysis models
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